2-tert-Butyl-4,5-dihydro-1H-imidazole
Overview
Description
2-tert-Butyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the second position and a partially saturated ring, making it a dihydro derivative. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of a diamine with an aldehyde in the presence of a solvent like dichloromethane or tert-butyl methyl ether forms an aminal, which is then oxidized using N-bromosuccinimide . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of imidazoles often employs scalable and efficient methods. The Debus-Radziszewski synthesis is widely used due to its simplicity and high yield. Additionally, the use of transition metal catalysts, such as nickel, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the dihydro-imidazole to its fully aromatic form. Reduction reactions, on the other hand, can further saturate the ring. Substitution reactions often occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dichloromethane .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fully aromatic imidazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-tert-Butyl-4,5-dihydro-1H-imidazole has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in the study of enzyme inhibitors and as a ligand in coordination chemistry. In medicine, imidazole derivatives are explored for their potential as antifungal, antibacterial, and anticancer agents . Industrially, imidazoles are used in the production of polymers, dyes, and agrochemicals .
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the tert-butyl group can enhance its binding affinity and selectivity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-tert-Butyl-4,5-dihydro-1H-imidazole include other substituted imidazoles like 4-tert-Butyl-1H-imidazole and N-tert-butyl-2-thioimidazole . These compounds share the imidazole core structure but differ in their substituents and degree of saturation.
Uniqueness: What sets this compound apart is its partially saturated ring and the presence of the tert-butyl group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-tert-butyl-4,5-dihydro-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-7(2,3)6-8-4-5-9-6/h4-5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVQPRXDZABPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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